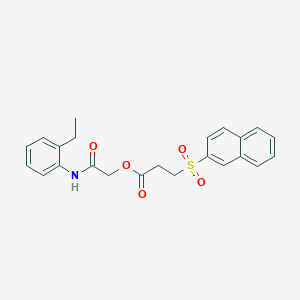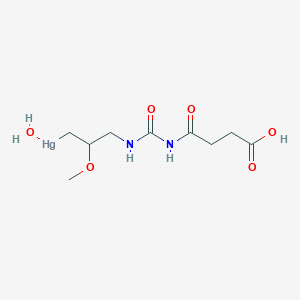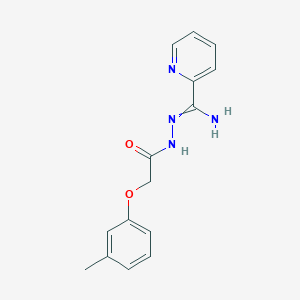![molecular formula C25H23N3O5 B229501 2-(biphenyl-4-yloxy)-1-{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B229501.png)
2-(biphenyl-4-yloxy)-1-{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-nitrobenzoyl)piperazine is a complex organic compound with a unique structure that combines a biphenyl group, an acetyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-nitrobenzoyl)piperazine typically involves multiple steps, starting with the preparation of the biphenyl and piperazine intermediates. The biphenyl group can be synthesized through a Suzuki coupling reaction, while the piperazine ring is often prepared via cyclization reactions. The final step involves the acylation of the piperazine ring with the biphenyl and nitrobenzoyl groups under controlled conditions, such as using anhydrous solvents and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-nitrobenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The biphenyl group can be oxidized to form quinones.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, oxidizing agents like potassium permanganate for oxidation reactions, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the biphenyl group produces quinones.
Scientific Research Applications
1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-nitrobenzoyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-nitrobenzoyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the nitrobenzoyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives and piperazine-based molecules. Examples include:
- 1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-aminobenzoyl)piperazine
- 1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-methylbenzoyl)piperazine
Uniqueness
1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-nitrobenzoyl)piperazine is unique due to the presence of both the biphenyl and nitrobenzoyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H23N3O5 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
1-[4-(4-nitrobenzoyl)piperazin-1-yl]-2-(4-phenylphenoxy)ethanone |
InChI |
InChI=1S/C25H23N3O5/c29-24(18-33-23-12-8-20(9-13-23)19-4-2-1-3-5-19)26-14-16-27(17-15-26)25(30)21-6-10-22(11-7-21)28(31)32/h1-13H,14-18H2 |
InChI Key |
CYLDUBJISWWHOG-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-METHOXYPHENOXY)-1-[4-(4-NITROBENZYL)PIPERAZINO]-1-ETHANONE](/img/structure/B229420.png)

![N-BENZYL-N-METHYL-N-[1-(2-NITROBENZYL)-4-PIPERIDYL]AMINE](/img/structure/B229424.png)
![2-[1-(2-Nitrobenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B229425.png)
![1-(2-Fluorophenyl)-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229428.png)
![1-Ethyl-4-[1-(3-nitrobenzyl)piperidin-4-yl]piperazine](/img/structure/B229430.png)
![1-Benzyl-4-[1-(3-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229433.png)
![4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229434.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229437.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229439.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229440.png)



